molecular formula C11H14N2O3S B1231177 Paracetamol cysteine CAS No. 58109-87-8

Paracetamol cysteine

Cat. No.: B1231177
CAS No.: 58109-87-8
M. Wt: 254.31 g/mol
InChI Key: VKVHWTMZJQWYBR-JTQLQIEISA-N
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Description

Contextualization of Paracetamol Cysteine within Xenobiotic Biotransformation Pathways

The biotransformation of foreign compounds, or xenobiotics, such as paracetamol, is a fundamental physiological process primarily carried out by the liver. This process typically involves two phases of enzymatic reactions designed to render the xenobiotic more water-soluble, facilitating its excretion from the body.

At therapeutic doses, paracetamol is primarily metabolized through Phase II conjugation reactions, specifically glucuronidation and sulfation, which are efficient and safe detoxification pathways. mdpi.comyour-doctor.net However, a minor fraction of paracetamol is metabolized via a Phase I oxidation pathway, primarily mediated by the cytochrome P450 enzyme system (including CYP2E1, CYP1A2, and CYP3A4). mdpi.comjofem.org This oxidative metabolism generates a highly reactive and electrophilic intermediate known as N-acetyl-p-benzoquinone imine (NAPQI). jofem.orgaap.orgontosight.ai

Under normal conditions, NAPQI is rapidly detoxified by conjugation with the endogenous antioxidant glutathione (B108866) (GSH), a tripeptide containing a cysteine residue. pharmgkb.orgtandfonline.com This reaction, which can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs), forms a harmless glutathione conjugate (APAP-GSH). pharmgkb.orgnih.gov This conjugate is then further metabolized through a series of steps into mercapturic acid and cysteine conjugates, which are then excreted in the urine. your-doctor.netpharmgkb.org The formation of this compound is a direct consequence of this detoxification pathway, arising from the degradation of the initial glutathione adduct. mdpi.comjofem.org

However, in the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to a greater proportion of the drug being shunted into the oxidative pathway and a subsequent increase in NAPQI production. your-doctor.netpharmgkb.org This surge in NAPQI can overwhelm and deplete the liver's finite stores of glutathione. tandfonline.com Once glutathione is depleted, the highly reactive NAPQI is no longer efficiently detoxified and instead begins to covalently bind to other cellular macromolecules, particularly the sulfhydryl groups of cysteine residues within cellular proteins. aap.orgnih.govacs.org This binding results in the formation of paracetamol-protein adducts, of which this compound is a stable degradation product that can be measured in biological samples. nih.govresearchgate.net

Significance of this compound as a Metabolite and Adduct

The formation of this compound, both as a transient metabolite in the normal detoxification pathway and as a component of protein adducts during overdose, carries significant toxicological and diagnostic implications.

As a metabolite, the pathway leading to this compound highlights the body's reliance on glutathione for protection against reactive intermediates. The capacity of this pathway is a critical determinant of an individual's susceptibility to paracetamol-induced liver injury.

As a protein adduct, this compound serves as a specific and measurable biomarker of paracetamol exposure and the resultant cellular damage. nih.govresearchgate.net The covalent binding of NAPQI to proteins, forming these adducts, is considered a key initiating event in the cascade of cellular dysfunction that leads to hepatocyte necrosis. aap.orgtandfonline.com The presence of these adducts disrupts the structure and function of critical cellular proteins, including mitochondrial proteins, leading to oxidative stress, loss of energy production, and ultimately, cell death. pharmgkb.org

The detection of paracetamol-cysteine adducts in serum has emerged as a valuable diagnostic tool, particularly in cases of acute liver failure where the cause is unknown. tandfonline.comnih.gov Because these adducts have a longer half-life in the blood compared to the parent drug, they can be detected for several days after an overdose, providing a longer window for diagnosis. nih.govnih.gov Research has established concentration thresholds for paracetamol-cysteine adducts that can help distinguish between therapeutic use and overdose-induced hepatotoxicity. nih.govresearchgate.net For instance, serum concentrations greater than 1.1 µmol/L have been reported to be indicative of paracetamol-induced liver injury. nih.govresearchgate.net

The following table summarizes findings from studies on paracetamol-cysteine concentrations under different dosing conditions:

Dosing ConditionTypical Paracetamol-Cysteine ConcentrationKey FindingsReference
Therapeutic Dosing Generally low, often below 0.1 µmol/LAdducts are detectable in most individuals even at therapeutic doses, but at concentrations significantly lower than those seen in overdose. Concentrations can approach 1.0 µmol/L in some individuals. nih.gov
Overdose without Liver Injury Variable, can overlap with therapeutic rangeConcentrations may be elevated but typically remain below the threshold associated with significant liver damage. nih.gov
Overdose with Liver Injury > 1.1 µmol/LConcentrations above this threshold are strongly correlated with paracetamol-induced hepatotoxicity. nih.govresearchgate.net
Acute Liver Failure of Unknown Cause Can be significantly elevatedDetection of high levels of paracetamol-cysteine adducts can help identify occult paracetamol poisoning as the cause of liver failure. nih.gov

Historical Perspectives on this compound Investigation in Academic Studies

The investigation of paracetamol metabolism and its link to toxicity has a rich history, with the understanding of this compound's role evolving over several decades.

The initial characterization of the mechanisms of paracetamol-induced liver toxicity occurred in the early 1970s. aap.org Groundbreaking studies by researchers at the National Institutes of Health, including Bernard Brodie, David Jollow, and Jerry Mitchell, first established that paracetamol hepatotoxicity was caused by a reactive metabolite. mdpi.com Their work demonstrated that this metabolite depletes hepatic glutathione and covalently binds to liver proteins. mdpi.com Early methods to measure these protein adducts were complex, requiring the use of radiolabeled paracetamol and extensive sample processing. mdpi.com

A significant advancement came in the mid-1980s with the development of antibody-based methods to detect paracetamol-protein adducts. mdpi.com This innovation, born from a collaboration between Jack Hinson and Dean Roberts, allowed for more convenient and sensitive detection of the adducts in biological samples. mdpi.com Their work led to the unexpected but crucial discovery that these adducts were not only present in the liver but were also released into the serum, correlating with liver injury. mdpi.com

Further refinement of detection methods continued, leading to the development of a high-performance liquid chromatography with electrochemical detection (HPLC-EC) assay. tandfonline.commdpi.com This method specifically measures this compound released after protein hydrolysis and has become a cornerstone of clinical and research investigations into paracetamol toxicity. More recently, mass spectrometry-based methods have also been developed, offering high sensitivity and specificity. mdpi.com

These technological advancements have enabled a deeper understanding of the dose-response relationship between paracetamol exposure and adduct formation. Studies have demonstrated that adducts can be detected even at therapeutic doses, challenging the earlier belief that their formation was exclusive to overdose scenarios. nih.govcambridge.org This has led to ongoing research into the clinical significance of low-level adduct formation and inter-individual variability. mdpi.com The ability to accurately quantify paracetamol-cysteine adducts has solidified their role as a critical biomarker for diagnosing paracetamol-induced liver injury and for investigating the efficacy of antidotal therapies. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58109-87-8

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

(4-acetamidophenyl) (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)16-11(15)10(12)6-17/h2-5,10,17H,6,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

VKVHWTMZJQWYBR-JTQLQIEISA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)[C@H](CS)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)N

Synonyms

AA-cysteine
acetaminophen cysteine
paracetamol cysteine

Origin of Product

United States

Formation and Biochemical Pathways of Paracetamol Cysteine

Generation of N-Acetyl-p-benzoquinone Imine (NAPQI) as an Electrophilic Intermediate

While the majority of a therapeutic paracetamol dose is metabolized via safe glucuronidation and sulfation pathways, a minor but significant portion (around 5-10%) is oxidized to form N-acetyl-p-benzoquinone imine (NAPQI). nih.govpharmgkb.orgpharmgkb.org NAPQI is a highly reactive and electrophilic metabolite. oup.comtaylorandfrancis.com Its formation is a critical initiating step, as this intermediate is the primary mediator of paracetamol-induced cellular damage if not promptly detoxified. wikipedia.orgresearchgate.net The generation of NAPQI occurs through several enzymatic routes and is influenced by the dose of paracetamol and the metabolic state of the liver. nih.govpharmgkb.org

Enzymatic Oxidation by Cytochrome P450 Isoforms (e.g., CYP2E1, CYP3A4, CYP1A2)

The bioactivation of paracetamol to NAPQI is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govpharmgkb.org The specific contribution of various CYP isoforms is complex and can depend on the paracetamol concentration. nih.govpharmgkb.org

CYP2E1 : This isoform is widely considered a major contributor to NAPQI formation, particularly at toxic doses of paracetamol. nih.govphypha.ir Its activity can be significantly increased by substances like ethanol (B145695) and the antituberculosis drug isoniazid, which can potentiate the conversion of paracetamol to its toxic metabolite. nih.gov Some studies suggest CYP2E1 is also significant in the bioactivation of low, therapeutic doses of the drug. nih.gov

CYP1A2 : In human liver microsomes, CYP1A2 has been identified as a key enzyme in the conversion of high doses of paracetamol to NAPQI. nih.govpharmgkb.org

CYP3A4 : The role of CYP3A4 in paracetamol metabolism has been a subject of debate, with findings ranging from no significant contribution to it playing a primary role. researchgate.net Some in-vitro studies using human recombinant cytochromes suggest that CYP3A4 is the major enzyme catalyzing paracetamol oxidation to NAPQI at both therapeutic and toxic concentrations. researchgate.net

Other Isoforms : Other P450 enzymes, including CYP2A6 and CYP2D6, have also been reported to be involved in NAPQI formation, although generally to a lesser extent and often at very high, toxic concentrations of paracetamol. nih.govpharmgkb.org

Table 1: Cytochrome P450 Isoforms in NAPQI Formation

CYP IsoformRelative Contribution & ConditionsInducers/Inhibitors
CYP2E1 Major contributor, especially at toxic doses. Also active at therapeutic doses. nih.govInduced by ethanol and isoniazid. nih.gov
CYP1A2 Significant role at high paracetamol concentrations. nih.govpharmgkb.orgInduced by some polycyclic aromatic hydrocarbons (e.g., in cigarette smoke).
CYP3A4 Controversial role; some studies suggest it is a major contributor at both therapeutic and toxic concentrations. researchgate.net-
CYP2A6 Minor contributor, involved at toxic levels. nih.govpharmgkb.org-
CYP2D6 Minor contributor, involved at very high, toxic doses. nih.gov-

Contribution of Other Enzymatic Systems (e.g., Cyclooxygenase) to NAPQI Formation

Beyond the cytochrome P450 system, other enzymes can contribute to the oxidative metabolism of paracetamol. Prostaglandin H synthase (PGHS), which possesses both cyclooxygenase (COX) and peroxidase activities, can catalyze the oxidation of paracetamol. oup.comal-edu.com This enzyme can perform both one- and two-electron oxidations of paracetamol, leading to the formation of NAPQI. al-edu.comnih.gov This pathway is considered secondary to CYP-mediated oxidation and is thought to be more significant in extrahepatic tissues, such as the kidney, where P450 activity is lower. nih.gov

Non-Enzymatic Formation Pathways of NAPQI

Current scientific literature indicates that the formation of NAPQI from paracetamol is an enzymatically driven process. While some chemical reactions can occur spontaneously in biological systems, the direct, non-enzymatic conversion of the stable paracetamol molecule to the highly reactive NAPQI is not considered a significant pathway under physiological conditions. The oxidation is primarily catalyzed by hemoproteins like cytochrome P450 and peroxidases. nih.govtaylorandfrancis.comal-edu.com

Glutathione (B108866) Conjugation and Subsequent Processing to Cysteine Conjugates

Under normal physiological conditions, the reactive NAPQI is rapidly detoxified through conjugation with the endogenous antioxidant, glutathione (GSH). oup.comwikipedia.org This crucial detoxification step prevents NAPQI from binding to and damaging cellular proteins. springermedizin.de The initial product of this reaction is 3-(glutathione-S-yl)acetaminophen. nih.gov This glutathione conjugate is then further metabolized through a series of enzymatic steps, ultimately yielding cysteine and mercapturic acid conjugates, which are water-soluble and can be readily excreted in the urine. nih.govoup.combiorxiv.org The formation of the paracetamol cysteine conjugate is therefore the culmination of this detoxification cascade.

Role of Glutathione S-Transferases (GSTs) in NAPQI Conjugation

Table 2: Glutathione S-Transferase Isozymes in NAPQI Conjugation

GST Isozyme ClassRole in NAPQI Conjugation
Pi (GSTP1) Identified as a highly effective catalyst for the conjugation of NAPQI with GSH in humans. nih.gov
Theta (GSTT1) Also contributes to the enzymatic conjugation of NAPQI. nih.gov
Mu (GSTM1) Involved in the detoxification pathway of NAPQI. nih.gov

Non-Enzymatic Reaction of NAPQI with Glutathione

In addition to the enzyme-catalyzed pathway, NAPQI can react directly and spontaneously with the sulfhydryl group of glutathione. nih.govspringermedizin.de This non-enzymatic reaction is a vital part of the detoxification process, particularly when high concentrations of NAPQI are generated, such as during a paracetamol overdose. nih.gov The reaction is rapid and yields the same initial product, 3-(glutathione-S-yl)acetaminophen, as the GST-mediated pathway, which is then processed to the cysteine conjugate. nih.gov

Sequential Enzymatic Cleavage to this compound (Mercapturic Acid Pathway Intermediate)

The formation of paracetamol-cysteine is a critical step in the detoxification and elimination of the reactive metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI). This process is a part of the mercapturic acid pathway, which involves the sequential enzymatic cleavage of the initial paracetamol-glutathione conjugate.

Action of Gamma-Glutamyltransferase

The initial detoxification of NAPQI involves its conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases. nih.gov The resulting paracetamol-glutathione conjugate is then acted upon by the enzyme gamma-glutamyltransferase (GGT). nih.govpsu.ac.th GGT is a cell surface enzyme that hydrolyzes the gamma-glutamyl bond of the glutathione conjugate. researchgate.net This enzymatic action cleaves the glutamyl residue from the paracetamol-glutathione conjugate, resulting in the formation of a dipeptide conjugate, paracetamol-cysteinyl-glycine. nih.govmdpi.com GGT is predominantly located in the brush border membrane of renal proximal tubules and is also found in the bile duct and intestinal lumen. oup.compte.hu While the liver has high levels of glutathione and glutathione transferases, the rate of GGT activity in the liver can be lower in some species, like rats, diminishing its role in the degradation of the glutathione conjugate to mercapturate within the liver itself. mdpi.com

Role of Dipeptidases

Following the action of GGT, the newly formed paracetamol-cysteinyl-glycine dipeptide is a substrate for dipeptidases, also known as cysteinylglycinases. psu.ac.thpte.hu These enzymes cleave the glycine (B1666218) residue from the dipeptide conjugate. nih.govum.edu.mt The action of dipeptidases results in the formation of the paracetamol-cysteine conjugate. nih.govresearchgate.net This paracetamol-cysteine conjugate is a key intermediate in the mercapturic acid pathway. nih.gov Like GGT, dipeptidases are also found in the bile duct and intestinal lumen, allowing for the formation of the cysteine conjugate in these locations as well. pte.hu The paracetamol-cysteine conjugate can then be further metabolized through N-acetylation to form paracetamol mercapturic acid, which is then excreted in the urine. psu.ac.thum.edu.mtresearchgate.net

Formation of Paracetamol Protein Adducts (PPA)

When the detoxification pathway via glutathione conjugation becomes overwhelmed, the highly reactive NAPQI can covalently bind to cellular proteins, forming paracetamol protein adducts (PPA). researchgate.netfrontiersin.orgtandfonline.com The formation of these adducts is a critical event in the initiation of paracetamol-induced cellular injury. aap.org

Covalent Binding of NAPQI to Cellular Macromolecules

Under conditions of paracetamol overdose, the rate of NAPQI formation exceeds the capacity of the glutathione detoxification pathway. nih.govtandfonline.com Once glutathione stores are significantly depleted, the electrophilic NAPQI is free to bind covalently to other nucleophilic macromolecules within the cell, particularly proteins. frontiersin.orgtandfonline.com This binding, often referred to as arylation, primarily targets the sulfhydryl groups of cysteine residues within proteins. researchgate.netacs.org The formation of these covalent linkages, known as APAP-CYS protein adducts, disrupts the normal structure and function of the affected proteins, which can lead to cellular dysfunction and death. tandfonline.com

Identification of Cysteine Residues as Primary Targets for Adduction

Numerous studies have identified the thiol side chains of cysteine residues in proteins as the primary targets for covalent bonding by NAPQI. acs.org The sulfhydryl group on cysteine is a strong nucleophile, making it highly susceptible to attack by the electrophilic NAPQI. tandfonline.com This reaction forms a stable covalent bond, resulting in the 3-(cystein-S-yl)acetaminophen adduct. psu.edu While in vitro studies have suggested that NAPQI can, in principle, also bind to other amino acid residues such as methionine, tyrosine, and tryptophan, under biological conditions with competing nucleophiles, cysteine residues are the favored target. acs.org The formation of these paracetamol-cysteine adducts (APAP-CYS) can be measured in serum and serves as a biomarker for paracetamol exposure and associated liver injury. researchgate.netnih.gov

Specific Intracellular Protein Targets for Adduct Formation (e.g., Mitochondrial Proteins)

Mitochondria are a primary target for NAPQI adduction. mdpi.comspandidos-publications.com A significant portion of total cellular protein adducts are found within the mitochondria. spandidos-publications.com The formation of adducts on mitochondrial proteins is considered a critical event in paracetamol-induced hepatotoxicity. jctres.commdpi.com This is partly because some of the cytochrome P450 enzymes responsible for NAPQI formation are located in the mitochondrial inner membrane. mdpi.com

Specific mitochondrial protein targets for NAPQI adduction have been identified through proteomic studies. These include:

Glutathione peroxidase : An important antioxidant enzyme whose inactivation could compromise the scavenging of free radicals. spandidos-publications.comsci-hub.se

Alpha subunit of ATP synthase : Central to mitochondrial ATP generation, its modification could impair energy production. jctres.comsci-hub.se

Mitochondrial aldehyde dehydrogenase spandidos-publications.com

Glycine amidinotransferase jctres.com

Parkinson disease protein 7 (PARK7) jctres.com

Peroxiredoxin 6 jctres.com

Voltage-dependent anion-selective channel protein 2 (VDAC2) jctres.com

The formation of these adducts on specific mitochondrial proteins can lead to impaired mitochondrial respiration, increased production of reactive oxygen species (ROS), and ultimately, mitochondrial dysfunction, which are key events in the cascade leading to cell death. mdpi.comjctres.com

Table of Compounds

Compound Name
Paracetamol
This compound
N-acetyl-p-benzoquinone imine (NAPQI)
Glutathione (GSH)
Paracetamol-glutathione conjugate
Gamma-glutamyltransferase (GGT)
Paracetamol-cysteinyl-glycine
Dipeptidases
Paracetamol mercapturic acid
Paracetamol protein adducts (PPA)
Methionine
Tyrosine
Tryptophan
Glutathione peroxidase
ATP synthase
Mitochondrial aldehyde dehydrogenase
Glycine amidinotransferase
Parkinson disease protein 7 (PARK7)
Peroxiredoxin 6
Voltage-dependent anion-selective channel protein 2 (VDAC2)
Cytochrome P450
Glutamate
Glycine
N-acetylcysteine
3-(cystein-S-yl)acetaminophen
Cysteine

Interactive Data Table: Enzymes in this compound Formation

EnzymeSubstrateProductPathway Step
Gamma-Glutamyltransferase (GGT)Paracetamol-glutathione conjugateParacetamol-cysteinyl-glycineCleavage of glutamyl residue
DipeptidasesParacetamol-cysteinyl-glycineThis compoundCleavage of glycine residue

Interactive Data Table: Mitochondrial Protein Targets of NAPQI

Protein TargetFunctionConsequence of Adduction
Glutathione peroxidaseAntioxidant defenseCompromised free radical scavenging
ATP synthase (alpha subunit)ATP productionImpaired cellular energy production
Mitochondrial aldehyde dehydrogenaseAldehyde detoxificationAccumulation of toxic aldehydes
VDAC2Mitochondrial membrane transportAltered mitochondrial permeability
PARK7 (DJ-1)Oxidative stress responseReduced cellular protection

Mechanistic Biochemical and Cellular Investigations of Paracetamol Cysteine

Interplay with Cellular Thiol Homeostasis and Redox Regulation

The balance of thiol-containing molecules, such as glutathione (B108866) and cysteine, is crucial for maintaining cellular health and mitigating oxidative stress. The metabolism of paracetamol significantly perturbs this delicate equilibrium.

Impact on Intracellular Glutathione Depletion and Replenishment

Paracetamol is primarily metabolized in the liver into harmless glucuronide and sulfate (B86663) conjugates. pharmgkb.org However, a small portion is converted by cytochrome P450 enzymes, particularly CYP2E1, into a highly reactive and toxic metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). pharmgkb.orgjctres.com Under normal conditions, NAPQI is efficiently neutralized by conjugation with glutathione (GSH), a vital intracellular antioxidant. pharmgkb.orgstanford.edudovepress.com This reaction, catalyzed by glutathione S-transferases, forms a harmless paracetamol-GSH conjugate that is eventually excreted. dovepress.com

Following a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased production of NAPQI. frontiersin.org This surge in NAPQI rapidly depletes the liver's stores of GSH. nih.gov Animal studies have shown that hepatotoxicity occurs when intrahepatic GSH stores fall by over 70%. dovepress.com Once GSH is depleted, NAPQI is free to react with other cellular components, initiating cellular damage. stanford.edunih.gov The replenishment of GSH is therefore critical for cellular recovery, a process that is rate-limited by the availability of its precursor amino acid, cysteine. stanford.edustanford.edu

Dynamics of Paracetamol Cysteine with Endogenous Cysteine Pools

When GSH is exhausted, NAPQI begins to form covalent bonds with the sulfhydryl groups of cysteine residues on cellular proteins, creating paracetamol-cysteine protein adducts. nih.govresearchgate.net The formation of these adducts is a key biomarker of paracetamol exposure and subsequent liver injury. researchgate.netresearchgate.netnih.gov These adducts can be detected in the serum and their levels are often much higher in cases of overdose compared to therapeutic dosing. nih.gov

The formation of these adducts directly impacts endogenous cysteine pools by sequestering cysteine residues within proteins, rendering them non-functional. This process, known as protein arylation, can inactivate critical enzymes and disrupt cellular architecture. nih.gov Thus, the dynamics of this compound are twofold: it represents the endpoint of GSH-mediated detoxification and, more detrimentally, the direct modification of proteins once GSH is depleted.

Involvement in Mechanisms of Oxidative Stress Generation

The metabolic activation of paracetamol is intrinsically linked to the production of oxidative stress, a condition where there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Pathways of Reactive Oxygen Species (ROS) Production Associated with NAPQI Metabolism

While the primary toxic action of NAPQI is through covalent binding, it also contributes to the generation of ROS. One proposed mechanism involves the cytochrome P450 enzymes themselves, which can produce superoxide (B77818) and hydrogen peroxide during the metabolism of drugs like paracetamol. nih.gov

However, the current scientific consensus points to mitochondria as the main source of ROS following paracetamol overdose. nih.gov The formation of paracetamol-cysteine adducts on mitochondrial proteins is a crucial initiating event. jctres.comnih.gov This binding impairs the function of the mitochondrial electron transport chain, leading to the leakage of electrons and the formation of superoxide radicals. frontiersin.orgnih.gov This initial mitochondrial oxidant stress is a key trigger for subsequent cellular damage. nih.gov

Modulation of Endogenous Antioxidant Defense Systems by this compound Formation

The formation of this compound adducts and the preceding depletion of GSH severely compromise the cell's antioxidant defenses. GSH is a cornerstone of this defense system, acting as a direct scavenger of free radicals and as a cofactor for antioxidant enzymes like glutathione peroxidase. dovepress.com Its depletion leaves the cell vulnerable to oxidative attack.

Furthermore, NAPQI can directly inactivate key antioxidant enzymes by binding to their cysteine residues. This direct modification further cripples the cell's ability to manage the escalating oxidative stress. nih.gov The Keap1-Nrf2 pathway, a major regulator of antioxidant gene expression, is also affected. While NAPQI can initially activate this protective pathway, the overwhelming GSH depletion and protein adduction during an overdose lead to its dysregulation. nih.gov

Contributions to Mitochondrial Functional Perturbations

Mitochondria are central to the pathophysiology of paracetamol-induced liver injury. nih.gov The formation of paracetamol-cysteine adducts on mitochondrial proteins is a critical step leading to profound mitochondrial dysfunction. frontiersin.orgmdpi.com

The binding of NAPQI to mitochondrial proteins, including components of the respiratory chain like ATP synthase, has several detrimental consequences:

Inhibition of Cellular Respiration: This leads to a decrease in ATP production, the cell's primary energy currency. frontiersin.orgnih.gov

Increased ROS Production: As mentioned, this creates a state of severe mitochondrial oxidative stress. frontiersin.orgnih.gov

Mitochondrial Permeability Transition (MPT): The combination of covalent binding and oxidative stress can trigger the opening of the mitochondrial permeability transition pore (MPTP). frontiersin.orgmdpi.com This event leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c and endonuclease G into the cytosol. nih.govnih.gov These factors then travel to the nucleus and cause DNA fragmentation, ultimately leading to cell death. nih.govnih.gov

This cascade of mitochondrial events, initiated by the formation of paracetamol-cysteine adducts, creates a self-amplifying cycle of damage that is a hallmark of paracetamol hepatotoxicity. nih.gov

Table of Research Findings on this compound Adducts and Cellular Targets

Cellular TargetSpecific ExamplesConsequence of AdductionSupporting Evidence
Mitochondrial Proteins ATP synthase, Glutamate dehydrogenase, Electron transport chain componentsInhibition of cellular respiration, Decreased ATP production, Increased ROS generation, Induction of Mitochondrial Permeability Transition frontiersin.orgnih.govnih.govnih.gov
Cytosolic Proteins Glutathione S-transferases (GSTs), Keap1Impaired detoxification of NAPQI, Dysregulation of antioxidant response dovepress.comnih.gov
General Cellular Proteins Cysteine residues on various proteinsFormation of protein adducts used as a biomarker for paracetamol exposure and toxicity nih.govresearchgate.netresearchgate.netnih.gov

Characterization of Mitochondrial Protein Adduction and Resultant Dysregulation

The formation of protein adducts, particularly within the mitochondria, is a critical event in paracetamol-induced cellular damage. frontiersin.orgnih.gov The reactive metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI), covalently binds to sulfhydryl groups of cysteine residues on cellular proteins. frontiersin.orgnih.gov This process, known as protein adduction, can lead to conformational changes in proteins, potentially impairing their function. frontiersin.org

Mitochondrial proteins are significant targets for NAPQI adduction. frontiersin.orgnih.gov Studies have shown a direct correlation between the formation of mitochondrial protein adducts and the initiation of hepatotoxicity. frontiersin.org The binding of NAPQI to mitochondrial proteins is believed to be a key factor in mitochondrial dysfunction, inhibition of the electron transport chain, formation of reactive oxygen species (ROS), and activation of stress-related signaling pathways. frontiersin.org

Research in mice has demonstrated that the formation of mitochondrial protein adducts is an early event preceding cytosolic JNK activation. nih.gov Immunochemical assays have quantified the formation of 3-(cystein-S-yl)acetaminophen protein adducts in various liver fractions, with high concentrations found in the plasma membranes and mitochondria. nih.gov Specifically, peak levels of these adducts in mitochondria were measured at 5.1 nmol/mg of protein. nih.gov This localization of adducts to critical cellular compartments likely plays a significant role in the subsequent toxic events. nih.gov

Table 1: Distribution of 3-(cystein-S-yl)acetaminophen Protein Adducts in Mouse Liver Fractions

Subcellular Fraction Peak Adduct Level (nmol/mg protein) Time to Peak
Cytosol 3.6 2 hours
Microsomes 0.7 1 hour
4000 g pellet (nuclei, plasma membranes, cell debris) 3.5 Constant from 1 to 8 hours
Plasma Membranes 10.3 Not specified
Mitochondria 5.1 Not specified

Data sourced from immunochemical quantitation in B6C3F1 mice following a hepatotoxic dose of acetaminophen. nih.gov

Alterations in Mitochondrial Membrane Potential and Bioenergetics

Studies using rat liver slices have shown that exposure to paracetamol leads to a significant decrease in mitochondrial membrane potential, an effect that occurs before the onset of cell injury. nih.govcapes.gov.br This change was observed to be independent of cytochrome P450 activity, suggesting a direct effect of paracetamol or its metabolites on the mitochondria. nih.govcapes.gov.br In human kidney HK-2 cells, both paracetamol-cysteine and p-aminophenol-cysteine conjugates were found to cause a disappearance of the mitochondrial membrane potential. nih.govresearchgate.net

Paracetamol-induced mitochondrial dysfunction also manifests as impaired bioenergetics. This includes the inhibition of mitochondrial respiration and a decrease in ATP synthesis. researchgate.net The formation of adducts on key mitochondrial proteins, such as ATP synthase, is thought to be a direct cause of the inhibition of ATP production. nih.gov This energy crisis within the cell contributes significantly to the progression of cellular injury.

Cellular Signaling Pathway Modulation by Metabolite Formation

Activation of Stress Response Pathways (e.g., eIF2α-ATF4 Pathway)

The formation of paracetamol metabolites and the subsequent cellular stress trigger the activation of specific signaling pathways designed to cope with the damage. One such critical pathway is the integrated stress response, characterized by the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) and the subsequent activation of activating transcription factor 4 (ATF4). mdpi.comnih.gov

Chronic treatment with paracetamol can lead to a deficiency in cysteine and glutathione, which in turn activates the eIF2α-ATF4 pathway. mdpi.comnih.gov This pathway is a cellular response to amino acid deprivation and other stressors. mdpi.com Research has shown that chronic paracetamol administration activates the eIF2α kinases GCN2 and PERK in the liver. mdpi.comnih.gov The activation of the eIF2α-ATF4 pathway has been observed in various organs, including the liver and skeletal muscle, in response to paracetamol treatment. mdpi.comresearchgate.net This activation is linked to the expression of genes involved in stress adaptation and, in some cases, muscle atrophy. mdpi.com

Interestingly, dietary supplementation with cysteine has been shown to reverse the paracetamol-induced activation of the eIF2α-ATF4 pathway, highlighting the central role of cysteine depletion in triggering this stress response. mdpi.comnih.gov

Utilization of In Vitro and Cell Culture Model Systems for Mechanistic Elucidation

Studies in Isolated Primary Cells (e.g., Hepatocytes, Kidney Cells)

Isolated primary cells, particularly hepatocytes and kidney cells, have been invaluable models for dissecting the mechanisms of this compound toxicity. nih.govcas.cz Freshly isolated hamster hepatocytes have been used to identify two distinct phases of paracetamol toxicity: an initial phase of metabolic activation and glutathione depletion, followed by a phase of progressive morphological damage leading to cell death. nih.govacs.org These studies demonstrated that the toxicity in the second phase occurs even after the removal of paracetamol, indicating a cascade of events initiated by the initial metabolic activation. nih.gov

Similarly, studies in the human proximal tubular kidney cell line, HK-2, have been instrumental in understanding paracetamol-induced nephrotoxicity. Research has shown that HK-2 cells can metabolize paracetamol to form both paracetamol-glutathione and paracetamol-cysteine conjugates. cas.cz Treatment of these cells with paracetamol-cysteine conjugates led to a significant decrease in glutathione levels and a loss of mitochondrial membrane potential, demonstrating the direct toxic potential of this metabolite in kidney cells. nih.govresearchgate.net

Table 2: Effects of Paracetamol-Cysteine Conjugates on HK-2 Cells

Treatment Glutathione Levels (% of control) Mitochondrial Membrane Potential
1 mM APAP-cysteine (24h) 10% Disappeared
1 mM PAP-cysteine (24h) 0% Disappeared

APAP: Acetaminophen; PAP: p-aminophenol. Data from studies on human kidney HK-2 cells. nih.govresearchgate.net

Analysis in Subcellular Fractions (e.g., Microsomes) and Recombinant Enzyme Systems

To pinpoint the specific cellular machinery involved in paracetamol metabolism and toxicity, researchers have utilized subcellular fractions and recombinant enzyme systems. Liver microsomes, which are rich in cytochrome P450 enzymes, have been used to study the bioactivation of paracetamol to its reactive metabolite, NAPQI. iarc.frfrontiersin.org These in vitro systems allow for the investigation of the specific P450 isozymes, such as CYP2E1 and CYP1A2, that are responsible for this metabolic step. iarc.fr

Furthermore, recombinant enzyme systems, which involve expressing specific enzymes like cytochrome P450s in host cells, have provided a clean and controlled environment to study their individual contributions to paracetamol metabolism. bioivt.com For instance, recombinant human cytochrome P450 Supersomes have been used to generate NAPQI in vitro to study its subsequent binding to proteins like glutathione S-transferases (GSTs). frontiersin.org This approach has enabled the characterization of NAPQI adduction to specific cysteine sites on these detoxification enzymes. frontiersin.org The use of such systems has been crucial in identifying the key enzymatic players and molecular interactions that underpin the toxicity of paracetamol metabolites.

Investigations in Immortalized Cell Lines (e.g., HK-2 Cells)

The human proximal tubular epithelial cell line, HK-2, serves as a crucial in vitro model for investigating the nephrotoxic potential of various compounds, including metabolites of paracetamol. researchgate.netnih.govcas.cz These cells, being immortalized, provide a consistent and reproducible system for studying cellular and biochemical mechanisms of toxicity. researchgate.netnih.govcas.cz Research utilizing HK-2 cells has been instrumental in elucidating the specific effects of paracetamol-cysteine (APAP-CYS), a metabolite formed from the conjugation of paracetamol's reactive intermediate with cysteine. researchgate.netnih.gov

Studies have demonstrated that HK-2 cells possess the metabolic capacity to process paracetamol, leading to the formation of both paracetamol-glutathione and paracetamol-cysteine conjugates intracellularly. cas.cz This metabolic capability makes them a suitable model for examining the direct consequences of these metabolites on renal cells.

Investigations into the biological effects of paracetamol-cysteine in HK-2 cells have revealed its potential to induce significant cellular damage. researchgate.netnih.gov When HK-2 cells were treated with 1 mM paracetamol-cysteine for 24 hours, a substantial decrease in glutathione levels, down to 10% of control levels, was observed. researchgate.netnih.gov This depletion of glutathione, a critical intracellular antioxidant, points to the induction of oxidative stress as a key mechanism of toxicity. researchgate.netnih.gov

Furthermore, exposure to paracetamol-cysteine has been shown to cause a greater degree of cellular damage in HK-2 cells compared to the parent compound, paracetamol, at similar concentrations and time points (6 or 24 hours). nih.gov The cellular impairment is characterized by a decrease in dehydrogenase activity and a significant reduction in ATP levels, indicating mitochondrial dysfunction. nih.gov In fact, treatment with paracetamol-cysteine led to the disappearance of the mitochondrial membrane potential, confirming its detrimental effect on mitochondrial function. researchgate.netnih.gov

Early cellular effects are also notable, with significant decreases in glutathione and ATP levels, alongside reduced dehydrogenase activity, being observed after as little as 2 to 4 hours of incubation with 1 mM paracetamol-cysteine. nih.gov These findings underscore that cysteine conjugates of paracetamol are potent inducers of oxidative stress and cellular injury in human kidney cells. researchgate.netnih.gov

Research Findings on the Effects of this compound on HK-2 Cells

Parameter AssessedConcentration of this compoundIncubation TimeKey Findings in HK-2 CellsReference
Glutathione (GSH) Levels 1 mM6 hoursSignificant decrease to less than 60% of control. nih.gov
1 mM24 hoursDepletion to 10% of control levels. researchgate.netnih.gov
Cellular Dehydrogenase Activity 1 mM2-4 hoursSignificant decrease observed. nih.gov
ATP Levels 1 mM2-4 hoursSignificant decrease observed. nih.gov
Mitochondrial Membrane Potential 1 mM24 hoursDisappearance of mitochondrial membrane potential. researchgate.netnih.gov
Overall Cellular Damage 1 mM6 and 24 hoursInduced larger damage compared to 1 mM paracetamol. nih.gov

Analytical Methodologies for Paracetamol Cysteine Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of paracetamol cysteine from its parent compound and other metabolites in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of paracetamol and its metabolites, including the cysteine conjugate. nih.gov Reversed-phase HPLC is a common approach, often utilizing C18 (octadecylsilica) columns. nih.govnih.gov

One method developed for the separation of paracetamol and its four main metabolites in mouse plasma employed a reversed-phase ion-pair HPLC system. nih.gov This method demonstrated good, rapid separation with well-resolved peaks and high sensitivity, particularly for the cysteine conjugate. nih.gov Another HPLC method was established for analyzing paracetamol, its toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), and the antidote N-acetyl-L-cysteine (NAC) in human plasma, using a C18 column and a mobile phase of water, methanol (B129727), and formic acid. nih.govnih.gov For the analysis of urinary metabolites, HPLC assays provide simple, rapid, and reproducible results. nih.gov

In clinical research, HPLC combined with electrochemical detection (HPLC-EC) has been used to measure acetaminophen-protein adducts, for which this compound serves as a surrogate marker after chemical or enzymatic digestion. tandfonline.comaap.org This assay has proven useful in diagnosing acetaminophen-related liver injury, even when the cause is initially unclear. tandfonline.comaap.org

ParameterHPLC Method 1 nih.govHPLC Method 2 nih.govnih.govHPLC Method 3 nih.gov
Stationary Phase ODS (Octadecylsilane)Zorbax® SB C18 (4.6 × 250 mm, 5 μm)Reversed-phase column
Mobile Phase Aqueous 0.01 M tetrabutylammonium (B224687) chloride & 0.01 M Tris (pH 5.0) with methanolWater, methanol, and formic acid (70:30:0.15, v/v/v)0.1 M potassium dihydrogen orthophosphate-acetic acid-propan-2-ol (100:0.1:0.75, v/v/v)
Elution GradientIsocraticIsocratic
Detection UVUV (254 nm)UV (254 nm)
Application Paracetamol & 4 major metabolites in mouse plasmaParacetamol, NAPQI, & NAC in human plasmaParacetamol & its metabolites in plasma and urine

High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative for the simultaneous determination of paracetamol and related compounds. nih.gov It is recognized for its advantages, including low operating costs and high sample throughput. nih.gov

A validated HPTLC method for the analysis of paracetamol, its toxic impurity 4-aminophenol, and other drugs utilized silica (B1680970) gel 60 F254 plates with a developing system of acetone–hexane–ammonia. nih.gov Another method was developed to measure paracetamol, NAPQI, and N-acetyl-l-cysteine using silica gel 60 F254 as the stationary phase and a mobile phase of methanol, ethyl acetate, and glacial acetic acid. nih.govresearchgate.net Densitometric scanning is used for quantification at specific wavelengths. nih.govresearchgate.net

ParameterHPTLC Method 1 nih.govresearchgate.netHPTLC Method 2 scirp.org
Stationary Phase Silica gel 60 F254Pre-coated silica gel HPTLC plates
Mobile Phase Methanol, ethyl acetate, and glacial acetic acid (8:2:0.2, v/v/v)n-butanol:acetic acid:water (8:0.5:1.5 v/v/v)
Detection UV at 254 nmDensitometric scanning at 295 nm
Analytes Paracetamol (APAP), NAPQI, N-acetyl-l-cysteine (NAC)N-Acetyl cysteine (NAC), Taurine

Mass Spectrometry (MS) Based Approaches

Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for the quantification of this compound adducts.

LC-MS/MS is a powerful tool for the definitive quantification of paracetamol metabolites. doi.org Highly sensitive and rapid LC-MS/MS methods have been developed to measure paracetamol and its key metabolites, including paracetamol-cysteine (APAP-Cys), in various biological matrices like plasma, whole blood, and dried blood microsamples. doi.orgresearchgate.net These methods are validated according to international guidelines and are fit for purpose in pharmacokinetic studies. doi.orgresearchgate.net

For the specific quantification of acetaminophen-cysteine adducts (APAP-CYS) in human plasma, a sensitive LC-MS/MS method was developed using an AB Sciex QTRAP 5500. rsc.orgresearchgate.net This method demonstrated excellent linearity and a low limit of quantification (LLOQ) of 1.0 ng/mL. rsc.orgresearchgate.net The analysis is typically performed using electrospray ionization (ESI) in the positive mode, monitoring specific mass transitions in multiple reaction monitoring (MRM) mode. rsc.orgresearchgate.net

ParameterLC-MS/MS Method for APAP-CYS rsc.orgresearchgate.net
Instrument AB Sciex QTRAP 5500
Column Protecol P C18 (2.1 mm i.d. × 100 mm, 3 microns)
Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) in water (0.2% formic acid) B: 2 mM ammonium formate in acetonitrile (B52724) (0.2% formic acid)
Ionization Electrospray Ionization (ESI), Positive Mode
Monitored Transition m/z 271 → 140
Linearity Range 1.0 to 100 ng/mL
LOD 0.5 ng/mL
LLOQ 1.0 ng/mL
Run Time 7 min

Ambient ionization mass spectrometry imaging techniques allow for the visualization of the spatial distribution of drugs and their metabolites within tissue sections without the need for chemical labeling. preppers.co.jpnih.gov

An atmospheric pressure matrix-assisted laser desorption/ionization mass spectrometry imaging (AP-MALDI MSI) microscope has been successfully used to show the distinct distributions of paracetamol and paracetamol-cysteine (APAP-CYS) in kidney tissue at high spatial resolutions of up to 10 μm. preppers.co.jpacs.org This technique revealed that after administration, paracetamol was highly accumulated in the renal pelvis, whereas APAP-CYS showed characteristic distributions in the outer medulla and renal pelvis. preppers.co.jpacs.org The identities of the compounds were confirmed by on-tissue tandem MS/MS analysis, with APAP-CYS showing characteristic fragments at m/z 182.02 and m/z 140.01. acs.org

Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) is another ambient technique used to study the topographical distribution of paracetamol and its metabolites in the liver and kidney. nih.govresearchgate.net Studies using DESI-MSI have shown that an overdose of paracetamol leads to an accumulation of APAP-CYS in the outer medulla of the kidney. nih.gov

Sample Preparation Strategies for this compound and Adduct Analysis

Effective sample preparation is crucial for removing interferences from biological matrices and ensuring accurate quantification. The choice of method depends on the sample type and the analytical technique employed.

A common and straightforward strategy for plasma and blood samples is protein precipitation . doi.orgrsc.org This is often achieved by adding a solvent like acetonitrile to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. nih.govrsc.orgresearchgate.net The resulting supernatant, containing the analyte of interest, can then be directly injected or further processed. rsc.org In some HPLC applications, a mixture of 10% zinc sulfate (B86663) aqueous solution and methanol has been used for protein precipitation, which was reported to yield a cleaner supernatant and high extraction efficiency. innovareacademics.in

For the analysis of protein adducts, more extensive preparation is required. This can involve gel filtration to separate proteins, followed by protein digestion to release the paracetamol-cysteine moiety before LC/MS analysis. nih.gov

For dried blood microsamples collected via volumetric absorptive microsampling (VAMS), specific extraction protocols are developed to ensure efficient recovery of the analytes. doi.orgresearchgate.net In some HPLC methods for plasma, a simple centrifugation step after the addition of a methanolic solution is sufficient before injection into the chromatographic system. nih.gov

Protein Precipitation and Enzymatic Digestion for Paracetamol Protein Adduct Quantification

The quantification of paracetamol covalently bound to proteins, known as paracetamol protein adducts, serves as a specific biomarker for the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). The standard method for measuring these adducts involves their chemical or enzymatic degradation to release paracetamol-cysteine, which is then quantified.

A common initial step in the analysis of paracetamol protein adducts from plasma or tissue homogenates is the removal of low molecular weight compounds, including unbound paracetamol and its metabolites like free paracetamol-cysteine. This is often achieved through dialysis or size-exclusion chromatography. nih.gov Following this purification, protein precipitation is a crucial step to separate the proteins from other soluble components. This is typically accomplished by adding organic solvents like acetonitrile or methanol, or by using agents such as zinc sulfate. nih.govinnovareacademics.in

After isolating the protein fraction, enzymatic digestion is employed to break down the proteins into smaller peptides and amino acids, thereby releasing the paracetamol-cysteine adducts. A mixture of proteases is often used for overnight digestion to ensure complete hydrolysis of the proteins. nih.gov Some research protocols utilize specific proteases like trypsin or pepsin. For instance, one approach involves digesting NAPQI-modified proteins with either trypsin or pepsin, followed by solid-phase extraction (SPE) to clean up the sample before analysis. frontiersin.orguqam.canih.gov This bottom-up proteomics approach allows for the identification and quantification of specific cysteine residues on proteins that have been modified by NAPQI. frontiersin.orgnih.govfrontiersin.org

Extraction from Complex Biological Matrices (e.g., Plasma, Tissue Homogenates, Urine)

The extraction of this compound from various biological matrices is a critical step to ensure accurate quantification by removing interfering substances. The chosen extraction method depends on the complexity of the matrix.

Plasma: For plasma samples, a straightforward protein precipitation method is widely used. nih.govresearchgate.net This typically involves adding a precipitating agent like acetonitrile to a small volume of plasma (e.g., 10-100 µL). nih.govresearchgate.net After vortexing and centrifugation, the supernatant containing the analyte of interest is collected for analysis. researchgate.net In some methods, a combination of zinc sulfate and methanol is used for protein precipitation, which has been shown to yield high recovery of paracetamol and its metabolites. innovareacademics.in

Tissue Homogenates: The analysis of this compound in tissue, such as liver or kidney, requires initial homogenization of the tissue. nih.govspringermedizin.de This is typically done in a buffer solution to create a 10% homogenate. nih.gov Similar to plasma, protein precipitation is then performed on the tissue homogenate to remove proteins. nih.gov For the analysis of protein adducts, the resulting supernatant after centrifugation is further processed, for instance, by passing it through spin columns to remove free cysteine residues that could interfere with the measurement. nih.gov

Urine: Urine samples generally require less extensive preparation than plasma or tissue homogenates due to the lower protein content. A simple dilution step is often sufficient. For instance, a method for quantifying paracetamol and its metabolites in urine involved fortifying the sample with an internal standard followed by dilution before injection into the analytical system. nih.gov

Methodological Validation and Performance Characteristics for Research Applications

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. This process involves evaluating several performance characteristics as outlined by regulatory guidelines. pharmacompass.com

Selectivity and Sensitivity Considerations in Assay Development

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. journal-jps.com This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte. researchgate.net Chromatographic techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) offer high selectivity for the analysis of this compound. nih.govresearchgate.net

Sensitivity of an analytical method is defined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. innovareacademics.injournal-jps.com For this compound, highly sensitive methods using LC-MS/MS have been developed, with LLOQs reported in the low ng/mL range. researchgate.netwaters.com For example, one UPLC-MS/MS method reported an LLOQ of 0.64 ng/mL for this compound in plasma. waters.com Another LC-MS/MS method for human plasma achieved an LLOQ of 1.0 ng/mL. researchgate.net

Determination of Linearity, Accuracy, Precision, and Quantification Limits

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of calibration standards over a specified range. frontiersin.org For this compound, linearity has been demonstrated over various concentration ranges depending on the specific method and matrix. researchgate.netmdpi.com

Accuracy refers to the closeness of the measured value to the true value. It is typically expressed as the percentage of recovery or the relative error. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Both accuracy and precision are assessed at different concentration levels (low, medium, and high quality control samples) and on different days (intra-day and inter-day). innovareacademics.injournal-jps.com For bioanalytical methods, the acceptance criteria for accuracy are typically within 85-115% of the nominal concentration (80-120% for LLOQ), and for precision, the CV should not exceed 15% (20% for LLOQ). nih.gov

The table below summarizes the performance characteristics of various analytical methods for the quantification of this compound.

Analytical MethodMatrixLinearity RangeLLOQAccuracy (% Bias)Precision (% CV)
UPLC-MS/MS waters.comPlasma0.64 - 20 ng/mL0.64 ng/mLWithin ±15%≤15%
LC-MS/MS researchgate.netHuman Plasma1.0 - 100 ng/mL1.0 ng/mL87.0 - 113%0.28 - 5.30%
HPLC-ESI-MS/MS nih.govHuman PlasmaNot specified for APAP-CYS aloneNot specified for APAP-CYS alone85 - 112% (for all metabolites)<15% (for all metabolites)
HPLC-ESI-MS/MS nih.govHuman UrineNot specified for APAP-CYS aloneNot specified for APAP-CYS alone85 - 112% (for all metabolites)<15% (for all metabolites)
LC-MS/MS doi.orgWhole Blood/Plasma0.01 - 5.00 µg/mL0.01 µg/mLNot explicitly stated for APAP-CYSNot explicitly stated for APAP-CYS
RP-HPLC mdpi.comIntestinal PerfusateNot explicitly stated, but calibration curve generatedNot explicitly statedNot explicitly statedNot explicitly stated

Research on Paracetamol Cysteine As a Mechanistic Biomarker

Correlation of Paracetamol Cysteine Levels with Xenobiotic Exposure in Experimental Models

Experimental models have been instrumental in establishing the correlation between paracetamol-cysteine adduct levels and exposure to paracetamol, a xenobiotic. Following paracetamol administration, a portion is metabolized by cytochrome P450 enzymes into the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govresearchgate.net Under normal conditions, NAPQI is detoxified by glutathione (B108866) (GSH). However, in cases of overdose, GSH stores are depleted, leading to NAPQI binding with cysteine residues on cellular proteins, forming paracetamol-protein adducts. tandfonline.comsciforschenonline.org

Studies in animal models, particularly rodents, have demonstrated that these adducts can be detected in the blood long before evidence of cell death, and their levels in the blood correlate with the administered dose. nih.gov For instance, research in mice has shown that paracetamol-protein adducts are detectable in plasma shortly after treatment and peak before the onset of liver injury. nih.gov This early detection capability underscores the value of these adducts as a sensitive biomarker of exposure. nih.govnih.gov

Furthermore, experimental studies have explored how inducing or inhibiting cytochrome P450 activity affects adduct formation. In laboratory animals with induced hepatic cytochrome P450 activity, exposure to paracetamol resulted in increased toxicity, which could be mitigated by cysteine donors. ucl.ac.uk This highlights the direct link between the metabolic activation of the xenobiotic and the formation of paracetamol-cysteine adducts.

Research has also investigated the impact of paracetamol on cysteine levels in various tissues. In pregnant rats, paracetamol exposure led to a significant decrease in cysteine concentrations in the embryo and visceral yolk sac, demonstrating the systemic effects of the xenobiotic on the availability of this crucial amino acid. oup.com

Table 1: Correlation of Paracetamol-Cysteine Adducts with Paracetamol Exposure in Experimental Models

Experimental ModelKey FindingsReference
Rodents (Mice)Adducts are detectable in plasma before cell necrosis. nih.gov
Rodents (Mice)Adduct levels in blood reflect the administered dose. nih.gov
Rodents (Mice)Plasma adduct concentrations increase rapidly and peak before the onset of liver injury. nih.gov
Laboratory Animals with Induced P450Increased paracetamol toxicity observed. ucl.ac.uk
Pregnant RatsDecreased cysteine concentrations in embryonic tissues after paracetamol exposure. oup.com

Comparative Analysis with Other Metabolic Markers in Research Contexts

In the context of paracetamol-induced liver injury, paracetamol-cysteine adducts are often compared with other biomarkers to assess their diagnostic and prognostic value.

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are traditional biomarkers of liver injury. mdpi.com While elevated levels of ALT and AST indicate liver damage, they are not specific to paracetamol overdose. mdpi.com In contrast, paracetamol-cysteine adducts are a direct and specific indicator of paracetamol exposure and metabolism to its reactive intermediate. researchgate.netnih.gov A key advantage of measuring adducts is their much longer half-life in serum compared to paracetamol itself, allowing for accurate diagnosis of paracetamol-induced liver injury long after the drug has been ingested. nih.gov For diagnostic purposes, a combination of an APAP-cysteine concentration of ≥ 1.1 μM and an ALT level > 1,000 U/L has been proposed to increase specificity. nih.gov

Glutathione (GSH): The depletion of hepatic GSH is a crucial event in the mechanism of paracetamol toxicity. tandfonline.com Monitoring GSH levels can provide insight into the liver's detoxification capacity. Cysteine is a rate-limiting precursor for GSH synthesis, and its availability is critical for replenishing GSH stores. tandfonline.comsciforschenonline.org While GSH levels are an important mechanistic marker, measuring them directly in a clinical setting is less practical than measuring circulating paracetamol-cysteine adducts.

Other Novel Biomarkers: Research is ongoing to identify and validate other mechanistic biomarkers. These include microRNA-122 (miR-122), keratin-18 (K18), and high-mobility group box-1 (HMGB1). tandfonline.com These markers can provide more detailed information about the mode of cell death and inflammation. tandfonline.comsemanticscholar.org For instance, miR-122 is highly specific to the liver, and K18 can differentiate between apoptosis and necrosis. tandfonline.comsemanticscholar.org While these markers show promise, paracetamol-cysteine adducts remain unique in their direct link to the causative agent of the injury.

Table 2: Comparison of Paracetamol-Cysteine with Other Metabolic Markers

MarkerTypeAdvantagesLimitations
Paracetamol-Cysteine Specific Biomarker of ExposureDirect evidence of paracetamol reactive metabolite formation; Long half-life in serum. nih.govLevels can be detected at non-toxic doses, requiring a threshold for clinical diagnosis. nih.gov
ALT/AST General Biomarker of Liver InjuryWidely used and readily available.Not specific to paracetamol-induced injury. mdpi.com
Glutathione (GSH) Mechanistic MarkerReflects detoxification capacity.Difficult to measure directly in a clinical setting.
miR-122, K18, HMGB1 Novel Mechanistic BiomarkersProvide detailed information on cell death and inflammation. tandfonline.comsemanticscholar.orgStill largely in the research phase for routine clinical use. tandfonline.com

Synthesis and Characterization of Paracetamol Cysteine and Analogues for Research Applications

Chemical Synthesis Procedures for Conjugate and Adduct Reference Standards

The synthesis of paracetamol cysteine, also known as 3-(cystein-S-yl)paracetamol, is fundamental for its use as a reference standard in analytical and toxicological studies. nih.govaxios-research.com The common synthetic route involves a two-step process that mimics the bioactivation and detoxification pathway of paracetamol.

First, paracetamol (acetaminophen) is oxidized to its reactive electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). medchemexpress.comcapes.gov.br This oxidation can be achieved using various oxidizing agents. The highly reactive NAPQI is typically generated and used in situ due to its instability.

In the second step, the freshly synthesized NAPQI is reacted with L-cysteine. capes.gov.br The thiol group of cysteine acts as a nucleophile, attacking the quinone imine in a Michael-type addition reaction. This conjugation results in the formation of the stable S-substituted paracetamol-cysteine adduct. ontosight.ai The reaction is often carried out in a buffer system to maintain a suitable pH for the conjugation.

Purification of the resulting this compound conjugate is critical to ensure its quality as a reference standard. This is typically achieved through chromatographic techniques. Methods such as flash chromatography followed by preparative high-performance liquid chromatography (HPLC) are employed to isolate the desired product from unreacted starting materials and side products, yielding the purified conjugate. researchgate.netresearchgate.net

Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Once synthesized and purified, the definitive identification and structural confirmation of this compound are accomplished using a combination of powerful analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for this purpose. nih.govresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the synthesized compound. researchgate.net For this compound, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 271.076. nih.govacs.org The high mass accuracy, often with an error of less than 2 ppm, helps to confirm the correct molecular formula (C₁₁H₁₄N₂O₄S). nih.gov

Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions, providing structural insights. Characteristic fragment ions for this compound include those at m/z 140.01 and 182.02, which correspond to specific cleavages within the molecule's structure, further confirming its identity. researchgate.netnih.govacs.org

Parent Ion (m/z)Characteristic Fragment Ions (m/z)Reference
271.076140.01, 182.02 researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within the molecule, confirming the connectivity and stereochemistry. Both ¹H NMR and ¹³C NMR are used to verify the structure of the synthesized paracetamol-cysteine conjugate, with the resulting spectral data being compared against previously published and validated data. nih.govresearchgate.net The combination of advanced techniques such as on-line liquid chromatography-solid phase extraction-NMR-mass spectrometry (LC-SPE-NMR-MS) can be particularly powerful for the structural elucidation of low-concentration metabolites and conjugates. nih.gov

Design and Synthesis of Modified Paracetamol Conjugates for Mechanistic Probing

Beyond the synthesis of the direct cysteine adduct, researchers design and create modified paracetamol analogues and conjugates to probe the specific mechanisms of its action and toxicity. nih.govplos.org These specialized molecules serve as chemical tools to identify protein targets, study metabolic pathways, and investigate structure-activity relationships. nih.govresearchgate.net

A notable example is the design and synthesis of activity-based protein profiling (ABPP) probes. nih.gov One such probe, APAP-P1, was developed to explore paracetamol-induced hepatotoxicity. nih.govnih.govresearchgate.net In this design, a PEG-azide linker was incorporated into the acetyl group of the paracetamol molecule. This modification allows for "click chemistry" reactions, enabling the attachment of a reporter tag (like biotin) after the probe has interacted with its biological targets within cells. The synthesis of this probe involved a multi-step process starting from p-aminophenol, demonstrating how the core paracetamol structure can be chemically altered to create sophisticated research tools. nih.gov By using this probe in HepaRG cells, a human liver cell line, researchers were able to pull down and identify potential protein targets of paracetamol, including thioredoxin reductase-1 (TrxR1). nih.govnih.gov

Other research has focused on synthesizing different analogues to understand how structural changes affect biological activity. For instance, adamantyl analogues of paracetamol, where the phenyl ring is replaced by an adamantane (B196018) ring, have been synthesized to investigate their analgesic properties and mechanism of action. plos.org These studies help to dissociate the therapeutic effects from the toxicological pathways, contributing to the design of potentially safer drugs. tandfonline.comacs.org

Comparative and Inter Species Biochemical Investigations of Paracetamol Cysteine Metabolism

Exploration of Species-Specific Differences in Paracetamol Biotransformation to Cysteine Conjugates

The metabolic fate of paracetamol, particularly the balance between major conjugation pathways (glucuronidation and sulfation) and the oxidative pathway leading to cysteine conjugates, exhibits marked species-specific variations. tandfonline.com These differences influence the proportion of a paracetamol dose that is shunted through the NAPQI pathway, ultimately affecting the quantity of cysteine and mercapturic acid conjugates produced and excreted. service.gov.uk

In humans, the primary route of paracetamol metabolism is conjugation with glucuronic acid, accounting for approximately 50-60% of urinary metabolites. service.gov.uk Sulfation is the next most significant pathway, representing about 30% of metabolites, while the remaining portion is processed through the cytochrome P450-dependent oxidative pathway to form cysteine and mercapturic acid conjugates, which together account for up to 20% of the excreted dose. service.gov.ukcambridge.org

Comparative studies in animals reveal different metabolic profiles. Mice, for instance, exhibit a pattern of glucuronide and sulfate (B86663) conjugation that is similar to humans. service.gov.uk In contrast, rats excrete considerably more of the sulfate conjugate than the glucuronide form. service.gov.uk Dogs show a high reliance on glucuronidation, with urinary metabolites comprising approximately 75% paracetamol-glucuronide, 17% paracetamol-sulfate, and 5% paracetamol-cysteine. researchgate.net Cats are known to have a limited capacity for glucuronidation due to low glucuronyl transferase activity, which shifts the metabolic burden to the sulfation pathway. msdvetmanual.com

Even within the human population, ethnic differences in paracetamol metabolism have been observed. A study comparing Caucasian, West African, and East African populations found that the fractional urinary recovery of mercapturic acid and cysteine conjugates was significantly higher in Caucasians (9.3%) compared to Ghanaians (5.2%) and Kenyans (4.4%). nih.gov This suggests potential variations in the metabolic activation of paracetamol among different ethnic groups. nih.gov

The following table summarizes the urinary excretion patterns of major paracetamol metabolites in various mammalian species, highlighting the inter-species differences in biotransformation.

Table 1: Comparative Urinary Excretion of Paracetamol Metabolites in Different Mammalian Species

Species Glucuronide Conjugate (%) Sulfate Conjugate (%) Cysteine & Mercapturic Acid Conjugates (%) Reference(s)
Human 50 - 60 ~30 ~10 - 20 service.gov.ukcambridge.org
Mouse Similar to Human Similar to Human - service.gov.uk
Rat Lower than Sulfate Higher than Glucuronide - service.gov.uk

| Dog | ~75 | ~17 | ~5 | researchgate.net |

Metabolism of Paracetamol and Cysteine Conjugates in Non-Mammalian Biological Systems (e.g., Plants)

The metabolism of xenobiotics is not limited to animals; non-mammalian systems such as plants also possess detoxification pathways that can process compounds like paracetamol. capes.gov.brnih.gov The mechanisms in plants show notable parallels to those in mammals, often involving phase I activation reactions followed by phase II conjugation with hydrophilic molecules like glucose or glutathione (B108866). nih.govresearchgate.net

Research using a hairy root culture of horseradish (Armoracia rusticana) as a model system has demonstrated that plants can effectively metabolize paracetamol. capes.gov.brnih.gov In these plant cells, paracetamol undergoes conjugation through two independent pathways, resulting in the formation of a glucose conjugate and a glutathione conjugate. capes.gov.br The formation of a glutathione conjugate is analogous to the pathway observed in mammals and is a direct precursor to the cysteine conjugate. researchgate.net

A study analyzing the metabolites in A. rusticana root cells after six hours of incubation with paracetamol identified the distribution of the parent compound and its metabolic products. capes.gov.brnih.govresearchgate.net The findings revealed that the paracetamol-glutathione conjugate was further metabolized to a limited extent to the corresponding paracetamol-cysteine conjugate, confirming that this metabolic step can occur in plant tissues. capes.gov.br The detoxification in plants via glucosidation is seen as a parallel to glucuronidation in mammals. researchgate.net Other plants, including lettuce (Lactuca sativa) and beans (Phaseolus vulgaris), have also been shown to take up and metabolize paracetamol. mdpi.comresearchgate.net

The following table details the distribution of paracetamol and its metabolites found in Armoracia rusticana root cells, illustrating the metabolic capabilities of this non-mammalian system.

Table 2: Distribution of Paracetamol and its Metabolites in Armoracia rusticana Root Cells After 6 Hours of Incubation

Compound Distribution in Cells (%) Reference(s)
Paracetamol 18 capes.gov.brnih.govresearchgate.net
Paracetamol-glucoside 64 capes.gov.brnih.govresearchgate.net
Paracetamol-glutathione 17 capes.gov.brnih.govresearchgate.net

| Paracetamol-cysteine | 1 | capes.gov.brnih.govresearchgate.net |

Q & A

What experimental models are recommended to study the neurodevelopmental effects of paracetamol-cysteine co-administration in early life?

A multidimensional rodent model incorporating oxidative stress factors (e.g., Western diet, maternal stress, antibiotics, and mock infections) alongside paracetamol and antioxidants (cysteine + mannitol) is critical. This approach mimics human pediatric conditions where oxidative stress may exacerbate paracetamol toxicity. Behavioral assessments (e.g., social interaction, maternal care) and biochemical markers (e.g., glutathione depletion, NAPQI levels) should be tracked longitudinally (e.g., P4–P49 in rats). Ensure litter effects are controlled by avoiding pup randomization and instead analyzing intra-litter variability .

How should paracetamol dosing be calibrated in preclinical studies to reflect pediatric use while avoiding toxicity?

Use a maximum dose of 14.7 mg/kg/dose every 4–5 hours, not exceeding 5 doses/day, as per FDA guidelines for pediatric equivalence. Adjust doses based on daily weight measurements to account for growth variations. Include saline controls and monitor weight gain, as additives like mannitol in formulations may independently impair growth .

What methodological pitfalls arise when testing the hypothesis that cysteine mitigates paracetamol-induced neurotoxicity?

Key limitations include:

  • Lack of antioxidant-only controls : Studies often omit groups receiving cysteine/mannitol without paracetamol, making it difficult to isolate drug effects from antioxidant impacts .
  • Confounding stressors : Oxidative stress factors (e.g., maternal diet, antibiotics) may independently alter neurodevelopment, requiring factorial designs to disentangle interactions .
  • Behavioral assay sensitivity : Social and maternal behaviors may show high variability; use blinded scoring and repeated measures to reduce noise .

Why do some studies report persistent neurobehavioral changes despite cysteine co-administration?

Cysteine (a glutathione precursor) reduces NAPQI accumulation but does not fully prevent paracetamol’s neurodevelopmental effects. Evidence suggests paracetamol may disrupt prostaglandin synthesis or serotonin pathways independently of oxidative stress. For example, paracetamol + cysteine increased maternal care behaviors in rats by 38–50%, implying non-NAPQI mechanisms .

How can researchers address contradictions in weight and behavioral data across paracetamol-cysteine studies?

  • Weight variability : Paracetamol formulations with mannitol may suppress growth via osmotic effects, not direct toxicity. Include mannitol-only controls .
  • Behavioral discrepancies : Use multivariate regression to account for litter size, maternal stress, and sex-specific responses (e.g., male rodents show greater sensitivity to paracetamol) .

What biomarkers are most reliable for assessing paracetamol-cysteine interactions in vivo?

  • NAPQI adducts : Measure cysteine-NAPQI conjugates in serum or urine via LC-MS/MS as indicators of metabolic burden .
  • Glutathione redox ratio : Liver or brain glutathione (GSH/GSSG) levels reflect oxidative stress mitigation efficacy .
  • MRP4 transporter activity : Quantify renal excretion of paracetamol-glutathione conjugates to assess detoxification capacity .

How do oxidative stress factors influence the pharmacokinetics of paracetamol-cysteine combinations?

Stressors like a high-fat diet or antibiotics alter CYP450 enzyme activity, increasing NAPQI production. Simultaneously, cysteine supplementation may enhance glutathione synthesis but not sufficiently counteract elevated NAPQI under chronic stress. Pharmacokinetic models should integrate liver enzyme kinetics and antioxidant clearance rates .

What long-term behavioral assays are recommended to evaluate neurodevelopmental outcomes?

  • Social novelty preference : Test at P30–P60 to assess social memory deficits.
  • Radial arm maze learning : Evaluate spatial memory impairment, as seen in mice post-paracetamol exposure .
  • Maternal behavior scoring : Quantify pup retrieval and nesting in adulthood to detect transgenerational effects .

How can researchers improve translational relevance of preclinical paracetamol-cysteine studies?

  • Humanized dosing : Adjust rodent doses to match pediatric mg/m² body surface area rather than mg/kg .
  • Multi-omics integration : Combine transcriptomics (e.g., hippocampal RNA-seq) with metabolomics to identify non-canonical pathways affected by paracetamol .
  • Clinical correlation : Compare rodent data with epidemiological studies linking prenatal paracetamol use to ADHD/ASD risk .

What are emerging mechanisms of paracetamol neurotoxicity beyond oxidative stress?

Recent evidence implicates:

  • Endocannabinoid modulation : Paracetamol metabolite AM404 activates TRPV1 and CB1 receptors, altering pain and emotional processing .
  • Mitochondrial dysfunction : Paracetamol disrupts electron transport chain complexes, independent of glutathione depletion .
  • Epigenetic changes : Prenatal exposure may alter DNA methylation in neurodevelopmental genes (e.g., BDNF) .

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